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Compound of Interest

Compound Name: AF555 Nhs

Cat. No.: B15555274

Welcome to the technical support center for Alexa Fluor™ 555 (AF555) NHS ester and
associated anti-fade reagents. This resource is designed for researchers, scientists, and drug
development professionals to provide clear, actionable guidance for common experimental
challenges.

Frequently Asked Questions (FAQSs)
AF555 NHS Ester: Properties and Handling

Q1: What are the spectral properties of AF555?

AF555 is a bright, orange-red fluorescent dye with an excitation maximum at approximately 555
nm and an emission maximum at around 565 nm.[1][2][3] It is spectrally similar to Cy®3,
TRITC, and iFluor® 555.[1][4]

Table 1: Spectral Properties of AF555

Property Value

Excitation Maximum ~555 nm[1][2]
Emission Maximum ~565 nm[1][2]

Molar Extinction Coefficient ~150,000 cm~tM~1[1]
Quantum Yield ~0.10[5]
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Q2: How should | store and handle AF555 NHS ester?

AF555 NHS ester is sensitive to light and moisture. For long-term storage (up to one year), it
should be stored at -20°C to -80°C, desiccated, and protected from light.[6] For transportation,
it can be kept at room temperature for up to three weeks.[7] Once dissolved in a solvent like
DMSO or DMF, the solution's shelf-life may be reduced, even when stored at -20°C.[6]

Anti-Fade Reagents

Q3: Why is an anti-fade reagent necessary when imaging AF555?

All fluorophores, including AF555, are susceptible to photobleaching, which is the irreversible
photochemical destruction of the dye molecule upon exposure to excitation light.[8][9] This
leads to a decrease in fluorescence signal over time, which can compromise image quality and
quantitative analysis.[8] Anti-fade reagents contain chemicals that scavenge reactive oxygen
species, which are major contributors to photobleaching, thereby preserving the fluorescent
signal.[10][11]

Q4: Which anti-fade reagents are recommended for use with AF555?

Several commercial anti-fade reagents are effective with Alexa Fluor™ dyes, including AF555.
ProLong™ Gold and SlowFade™ Gold are specifically recommended for use with Alexa
Fluor™ dyes.[12][13] Other reagents like Fluoro-Long™ have also been confirmed to be
compatible with AF555.

Table 2: Common Anti-Fade Reagents for AF555
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Reagent Refractive Index Curing Time Key Features
Hard-setting, good for
ProLong™ Gold 1.47 ~24 hours[14][15]
long-term storage.[16]
_ Allows for immediate
SlowFade™ Gold 1.42[12] Non-curing ) )
imaging.[12]
) Offers high
ProLong™ Diamond 1.47 ~24 hours[17] N
photostability.[12]
Widely used, but may
] Hard-setting or non- not be optimal for all
Vectashield® ~1.47 (cured)[18] ) ]
setting cyanine-based dyes.

[13]

Q5: Can | make my own anti-fade mounting medium?

While commercial formulations are optimized for performance and convenience, it is possible to
prepare your own anti-fade medium. Common recipes include reagents like n-propyl gallate
(NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO) in a glycerol and buffer solution.[13]

However, consistency and effectiveness can vary, and some homemade reagents may not be
compatible with all dyes.[13][18]

Troubleshooting Guides
Problem 1: Weak or No AF555 Signal

A faint or absent fluorescent signal can be a significant roadblock in imaging experiments. Use
the following guide to diagnose and resolve this issue.

Table 3: Troubleshooting Weak or No AF555 Signal
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Potential Cause

Recommended Solution

Suboptimal Antibody Concentration

Perform a titration to determine the optimal
concentration for your primary and secondary
antibodies.[19][20]

Poor Primary Antibody Performance

Verify that the primary antibody is validated for
your application and use a positive control to

confirm its functionality.[19][20]

Incompatible Secondary Antibody

Ensure the secondary antibody is specific to the
species of the primary antibody and has been
cross-adsorbed to minimize non-specific
binding.[20]

Low Target Protein Expression

Confirm protein expression using an alternative
method like a western blot. Consider using a
signal amplification technique if the target is

known to have low abundance.[21]

Photobleaching

Minimize the sample's exposure to excitation
light.[8][9] Use an anti-fade mounting medium
and reduce the intensity and duration of
illumination.[8][11]

Incorrect Filter Sets

Ensure that the excitation and emission filters
on the microscope are appropriate for the

spectral properties of AF555.[22]

Sample Storage Issues

Image freshly prepared slides when possible, as
antigenicity can decrease over time. Store

samples protected from light.[21]

Logical Diagram: Troubleshooting Weak Signal
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Caption: A workflow for diagnosing and resolving issues of weak or no fluorescence signal.

Problem 2: High Background Fluorescence

Excessive background signal can obscure specific staining and reduce the signal-to-noise
ratio. The following table and diagram provide a systematic approach to troubleshooting high
background.

Table 4: Troubleshooting High Background Fluorescence
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Potential Cause Recommended Solution

) ) ) Reduce the concentration of primary and/or
Excessive Antibody Concentration o
secondary antibodies.[23]

Increase the number and duration of wash steps
Insufficient Washi to remove unbound antibodies.[23][24] Consider
nsufficient Washin
g adding a mild detergent like Tween-20 to the

wash buffer.[23]

Use a blocking buffer (e.g., normal serum from
N ) o the species of the secondary antibody or BSA)
Non-Specific Antibody Binding o
to block non-specific sites.[24] Ensure

secondary antibodies are cross-adsorbed.[20]

Check for autofluorescence in an unstained

control sample. If present, consider using a

Autofluorescence ] )
different fluorophore with a longer wavelength or
use a spectral unmixing tool if available.[23]
Use clean tools and incubation trays.[25] For
Contaminated Reagents or Membrane western blotting, consider using a low-

fluorescence PVDF membrane.[25]

) Ensure the sample remains hydrated throughout
Drying of Sample o )
the staining and mounting process.[25]

Logical Diagram: Troubleshooting High Background
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Caption: A decision tree for identifying and mitigating sources of high background fluorescence.

Experimental Protocols

Protocol 1: General Protein Labeling with AF555 NHS
Ester

This protocol provides a general procedure for conjugating AF555 NHS ester to proteins, such
as antibodies.[6][26]

Materials:

Protein (e.g., antibody) in an amine-free buffer (e.g., PBS)

AF555 NHS ester

Anhydrous DMSO or DMF

1 M Sodium Bicarbonate (pH 8.3-8.5)

Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
o Prepare the Protein Solution:

o Dissolve the protein in 0.1 M sodium bicarbonate buffer to a final concentration of 2-5
mg/mL.[27] If the protein is in a buffer containing amines (like Tris), it must be dialyzed
against an amine-free buffer.

e Prepare the Dye Stock Solution:
o Allow the vial of AF555 NHS ester to warm to room temperature.

o Dissolve the dye in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL
stock solution.[6][28]
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Labeling Reaction:

o While gently stirring, add the dye stock solution to the protein solution. A common starting
point is a 8-15 fold molar excess of dye to protein.[27][29]

o Incubate the reaction for 1 hour at room temperature, protected from light.[6]
Purification:

o Separate the labeled protein from the unreacted dye using a size-exclusion
chromatography column equilibrated with PBS.[26]

o Collect the fractions containing the labeled protein, which will be the first colored fractions
to elute.

Determine Degree of Labeling (Optional):

o Measure the absorbance of the conjugate at 280 nm and 555 nm to calculate the protein
concentration and the degree of labeling.

Storage:

o Store the labeled protein at 4°C, protected from light. For long-term storage, consider
adding a stabilizer like BSA and storing at -20°C.[6]
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Caption: The process for mounting fixed cell samples using ProLong Gold anti-fade reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 25. What are the possible causes and solutions for background issues (high, uneven, or
speckled)? | AAT Bioquest [aatbio.com]

e 26. glenresearch.com [glenresearch.com]
e 27. biotium.com [biotium.com]

o 28. interchim.fr [interchim.fr]

e 29. lumiprobe.com [lumiprobe.com]

 To cite this document: BenchChem. [Technical Support Center: AF555 NHS Photostability
and Anti-fade Reagents]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15555274#af555-nhs-photostability-and-anti-fade-
reagents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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